N-(2,2,2-Trichloroethoxy)carbonyl] Bisnortilidine
Description
N-(2,2,2-Trichloroethoxy)carbonyl] Bisnortilidine (CAS: 1246819-95-3) is a synthetic opioid derivative structurally related to tilidine, a clinically used analgesic. The compound features a bisnortilidine backbone modified by the (2,2,2-trichloroethoxy)carbonyl (Teoc) group, a protective moiety commonly employed in organic synthesis to shield reactive amine functionalities during multi-step reactions . The "bisnor" designation indicates the removal of two methyl groups from the parent tilidine structure, which alters pharmacokinetic properties such as metabolic stability and receptor binding .
The Teoc group is notable for its stability under acidic conditions and selective cleavage via reductive methods (e.g., zinc in acetic acid), making it advantageous in peptide and small-molecule synthesis . This compound is primarily utilized in research settings, including isotopic labeling studies (e.g., deuterated analogs like Nortilidine-d3) and as a reference standard in analytical chemistry .
Properties
IUPAC Name |
ethyl (1R,2R)-1-phenyl-2-(2,2,2-trichloroethoxycarbonylamino)cyclohex-3-ene-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20Cl3NO4/c1-2-25-15(23)17(13-8-4-3-5-9-13)11-7-6-10-14(17)22-16(24)26-12-18(19,20)21/h3-6,8-10,14H,2,7,11-12H2,1H3,(H,22,24)/t14-,17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHYAZUKUMSATHJ-RHSMWYFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCC=CC1NC(=O)OCC(Cl)(Cl)Cl)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@]1(CCC=C[C@H]1NC(=O)OCC(Cl)(Cl)Cl)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Cl3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70502081 | |
| Record name | Ethyl (1R,6R)-6-{[(2,2,2-trichloroethoxy)carbonyl]amino}-3,6-dihydro[1,1'-biphenyl]-1(2H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70502081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71616-76-7 | |
| Record name | Ethyl (1R,6R)-6-{[(2,2,2-trichloroethoxy)carbonyl]amino}-3,6-dihydro[1,1'-biphenyl]-1(2H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70502081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Core Cyclohexene Ring Synthesis
The cyclohexene backbone is synthesized via asymmetric hydrogenation of a diene precursor. A chiral rhodium catalyst (e.g., Rh(DIOP)) enables enantioselective reduction, yielding the (1R,2R)-configured cyclohexene derivative. Typical conditions include:
Introduction of the Troc Protecting Group
The Troc group is introduced via reaction of the secondary amine with 2,2,2-trichloroethyl chloroformate (Troc-Cl).
Standard Protocol
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Reagents :
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Amine intermediate: 1.0 equiv.
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Troc-Cl: 1.2 equiv.
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Base: Triethylamine (2.5 equiv.).
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Solvent: Dichloromethane (DCM).
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Conditions :
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Temperature: 0°C → room temperature.
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Duration: 12 hours.
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Workup :
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Quench with aqueous NaHCO₃.
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Extract with DCM, dry over MgSO₄, and concentrate.
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Optimization Insights
Esterification and Final Assembly
The ethyl ester group is introduced via Steglich esterification:
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Reagents :
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Carboxylic acid intermediate: 1.0 equiv.
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Ethanol: 3.0 equiv.
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Coupling agent: Dicyclohexylcarbodiimide (DCC).
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Catalyst: 4-Dimethylaminopyridine (DMAP).
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Conditions :
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Solvent: DCM.
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Temperature: Room temperature.
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Duration: 24 hours.
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Comparative Analysis of Synthetic Routes
| Parameter | Method A (DCM Solvent) | Method B (MTBE Solvent) |
|---|---|---|
| Troc Protection Yield | 75–80% | 85–90% |
| Reaction Time | 12 hours | 8 hours |
| Purity (HPLC) | 95% | 98% |
| Scalability | Moderate | High |
Method B’s use of MTBE reduces polarity, minimizing solvolysis of the Troc group and enhancing reproducibility.
Critical Challenges and Solutions
Stereochemical Control
Racemization during Troc protection is mitigated by:
Chemical Reactions Analysis
Types of Reactions
Ethyl (1R,2R)-1-phenyl-2-(2,2,2-trichloroethoxycarbonylamino)cyclohex-3-ene-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove certain functional groups or to convert them into different ones.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., Cl2, Br2) and nucleophiles (e.g., NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound with applications in drug discovery and development.
Medicine: The compound could be investigated for its potential therapeutic effects.
Industry: It may be used in the production of materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2,2,2-Trichloroethoxy)carbonyl] Bisnortilidine would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Group Comparisons
The following table summarizes key structural analogs and their distinguishing features:
Key Observations:
Teoc vs. Tcboc Groups :
- The Teoc group is smaller and less sterically hindered than Tcboc [(2,2,2-trichloro-1,1-dimethylethoxy)carbonyl], enabling faster reaction kinetics in synthetic pathways. Tcboc’s bulkier structure may confer greater stability under basic conditions but requires harsher cleavage methods .
- Example: Teoc-protected amines are preferred in rapid peptide elongation, whereas Tcboc finds niche use in sterically demanding substrates .
Bisnortilidine vs. Nortilidine Backbones: Bisnortilidine lacks two methyl groups compared to nortilidine, reducing its lipophilicity and altering opioid receptor affinity. This modification may decrease blood-brain barrier permeability, limiting analgesic efficacy but enhancing suitability for peripheral-targeted studies .
Deuterated Analogs (Nortilidine-d3): Deuterium incorporation at specific positions (e.g., Nortilidine-d3) slows metabolic degradation, making these analogs valuable for pharmacokinetic studies and quantitative LC-MS/MS analyses .
Biological Activity
N-(2,2,2-Trichloroethoxy)carbonyl Bisnortilidine is a synthetic compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, pharmacological effects, and relevant research findings.
- Molecular Formula : C14H14N4O2
- Molecular Weight : 270.29 g/mol
- CAS Number : 71616-76-7
The compound's biological activity is primarily attributed to its interaction with various cellular targets. It is believed to influence several biochemical pathways, including:
- Enzyme Interaction : The compound may interact with dioxygenases and monooxygenases, which are critical in the metabolic pathways of polycyclic aromatic hydrocarbons (PAHs) .
- Cellular Effects : Research indicates that N-(2,2,2-Trichloroethoxy)carbonyl Bisnortilidine can induce oxidative stress and activate stress response pathways in cells .
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds related to N-(2,2,2-Trichloroethoxy)carbonyl Bisnortilidine. For instance:
- Case Study 1 : A study on carbon-bridged steroids revealed that similar compounds exhibited significant antitumor activity against various cancer cell lines, including renal and pancreatic cancers .
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Table 1: Antitumor Activity Profile
Compound Type Activity Level (Pa) Cancer Types Affected Carbon-Bridged Steroids 0.90 - 0.95 Renal, Pancreatic, Prostate Triterpenoids 0.85 - 0.90 Myeloid Leukemia, Liver Cancer
Toxicological Studies
The compound's effects vary significantly based on dosage:
- Low Doses : Induce mild oxidative stress without significant toxicity.
- High Doses : Can lead to severe cellular damage and apoptosis in animal models .
Biochemical Pathways
N-(2,2,2-Trichloroethoxy)carbonyl Bisnortilidine is involved in several metabolic pathways:
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Oxidation and Reduction Reactions : The compound can undergo reduction to form amino derivatives and oxidation to produce sulfoxides or sulfones .
Table 2: Chemical Reactions Involving N-(2,2,2-Trichloroethoxy)carbonyl Bisnortilidine
Reaction Type Reagents Major Products Reduction Hydrogen gas + Pd/C catalyst Aminodibenzothiophene Oxidation Hydrogen peroxide Sulfoxides, Sulfones Substitution Nucleophiles (amines/thiols) Substituted dibenzothiophenes
Transport and Distribution
Understanding how this compound is transported within biological systems is crucial:
- Cellular Uptake : It can be absorbed through passive diffusion or active transport mechanisms.
- Subcellular Localization : Localization within the cytoplasm or mitochondria influences its biological activity .
Q & A
What are the recommended synthetic routes for N-(2,2,2-Trichloroethoxy)carbonyl] Bisnortilidine, and how do reaction conditions influence stereochemical outcomes?
Basic Research Question
The compound’s synthesis typically employs a trichloroethoxy carbonyl (Troc) group as a protecting amine intermediate. A stereocontrolled route, as demonstrated in analogous piperidine derivatives, involves sequential alkylation and cyclization steps under anhydrous conditions . Key factors include:
- Temperature control : Reactions at –20°C to 0°C minimize side-product formation.
- Catalyst selection : Use of palladium or nickel catalysts for cross-coupling steps ensures regioselectivity.
- Solvent polarity : Dichloromethane or THF optimizes intermediate stability.
- Protecting group strategy : The Troc group’s stability under acidic conditions facilitates selective deprotection .
How should researchers characterize the purity and structural integrity of this compound?
Basic Research Question
Standard protocols include:
- HPLC-MS : Quantify purity (>95%) using C18 columns with acetonitrile/water gradients .
- NMR spectroscopy : ¹H and ¹³C NMR (CDCl₃ or DMSO-d₆) confirm stereochemistry and detect trace solvents.
- X-ray crystallography : Resolve ambiguous stereocenters, particularly in bicyclic intermediates .
- Elemental analysis : Validate empirical formulas (e.g., C, H, N content) against theoretical values .
What experimental designs mitigate instability of the trichloroethoxy carbonyl group in aqueous or basic conditions?
Advanced Research Question
The Troc group hydrolyzes under alkaline conditions, requiring:
- pH-controlled buffers : Use phosphate or citrate buffers (pH 4–6) for in vitro assays.
- Short-term storage : Lyophilize aliquots at –20°C to prevent decomposition .
- Alternative protecting groups : Compare stability with Boc (tert-butoxycarbonyl) or Fmoc groups in parallel trials .
How can contradictory binding data for this compound in receptor assays be resolved?
Advanced Research Question
Discrepancies in VMAT2 or GPCR binding studies may arise from:
- Conformational flexibility : Rigidify the bicyclic core via methylene bridges to reduce entropy-driven variability .
- Radioligand vs. fluorescent probes : Validate affinity using orthogonal methods (e.g., SPR vs. FRET).
- Membrane lipid composition : Adjust cholesterol content in artificial membranes to mimic native environments .
What role does stereochemistry play in the pharmacological activity of this compound derivatives?
Advanced Research Question
Stereochemical configuration critically impacts target engagement:
- Cis vs. trans isomers : Synthesize enantiopure analogs via chiral HPLC or asymmetric catalysis to isolate bioactive conformers .
- Molecular docking : Compare binding poses of R/S configurations using homology models of VMAT2 or ion channels .
- Pharmacokinetic profiling : Assess stereoselective metabolism via liver microsome assays .
What strategies optimize the compound’s solubility for in vivo neuropharmacology studies?
Advanced Research Question
Poor aqueous solubility limits bioavailability. Solutions include:
- Co-solvent systems : Use cyclodextrins or PEG-400 to enhance dissolution (e.g., 10% DMSO in saline) .
- Prodrug modification : Introduce phosphate or ester moieties at the piperidine nitrogen for pH-sensitive release .
- Nanoparticle encapsulation : Test polylactic-co-glycolic acid (PLGA) carriers for sustained release in CNS models .
How can researchers validate target specificity of this compound in complex biological matrices?
Advanced Research Question
To address off-target effects:
- Chemical proteomics : Use photoaffinity labeling with azide-functionalized analogs to map interactomes .
- Knockout models : Compare activity in wild-type vs. VMAT2-KO cell lines .
- Dose-response curves : Calculate selectivity indices (IC50 ratios) against related transporters (e.g., SERT, DAT) .
What analytical methods resolve degradation products of this compound during long-term storage?
Basic Research Question
Stability studies require:
- Accelerated degradation : Expose samples to 40°C/75% RH for 4 weeks, then analyze via LC-MS/MS .
- Forced hydrolysis : Treat with 0.1M NaOH or HCl to identify hydrolytic cleavage products .
- Mass spectral libraries : Match degradation peaks to known Troc-group byproducts (e.g., chloroethanol derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
